

Quantitative Pharmacokinetic & Pharmacodynamic Parameters

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Compound Focus: Dipyridamole

CAS No.: 58-32-2

Cat. No.: S526297

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For drug development professionals, quantitative parameters are essential for modeling and simulation. The following table consolidates key pharmacokinetic data for **dipyridamole**.

Parameter	Value / Range	Notes / Conditions
Bioavailability [1]	37% - 66%	pH-dependent absorption [1].
Protein Binding [2] [1]	~99%	Highly bound; low free fraction.
Volume of Distribution [2]	1 to 2.5 L/kg	Suggests extensive tissue distribution.

| **Elimination Half-Life** [2] [1] | α phase: ~40 min β phase: ~10 hours | Biphasic elimination. | | **Clearance** [2] | 2.3 - 3.5 mL/min/kg | - | | **Route of Elimination** [2] [1] | Primarily biliary (as glucuronic acid conjugate) | Hepatic metabolism; negligible renal excretion [1]. |

Detailed Experimental Protocols

To support your own research, here are detailed methodologies from recent studies investigating **dipyridamole**'s effects.

Protocol 1: Assessing Anti-Proliferative Effects in Vascular Smooth Muscle Cells (SMCs)

This protocol is based on a study examining **dipyridamole** for the prevention of hemodialysis graft stenosis [3].

- **Cell Culture:** Use human or porcine venous and arterial SMCs. Maintain cells in standard culture conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).
- **Drug Treatment & Uptake Quantification:**
 - Incubate SMCs with **dipyridamole** for various durations.
 - **Visualization:** Use fluorescence microscopy to visualize drug uptake.
 - **Quantification:** Use fluorospectrometry to quantify intracellular **dipyridamole** levels. The kinetics are compatible with passive diffusion [3].
- **Proliferation Assay (MTT):** After treatment, add methylthiazolyldiphenyl-tetrazolium bromide (MTT) to the culture. The metabolically active cells convert MTT to purple formazan. Measure the absorbance to determine cell viability/proliferation in a dose-dependent manner [3].
- **Cytotoxicity Assay (LDH):** Use the lactate dehydrogenase (LDH)-release assay. Measure LDH activity in the culture supernatant; increased LDH indicates cell membrane damage and cytotoxicity. Note that effects were reversible at 15 µg/mL but partially irreversible at 25 µg/mL due to cytotoxicity [3].

Protocol 2: Evaluating Cholesterol-Reducing Effects in a Model of Niemann-Pick Type C Disease

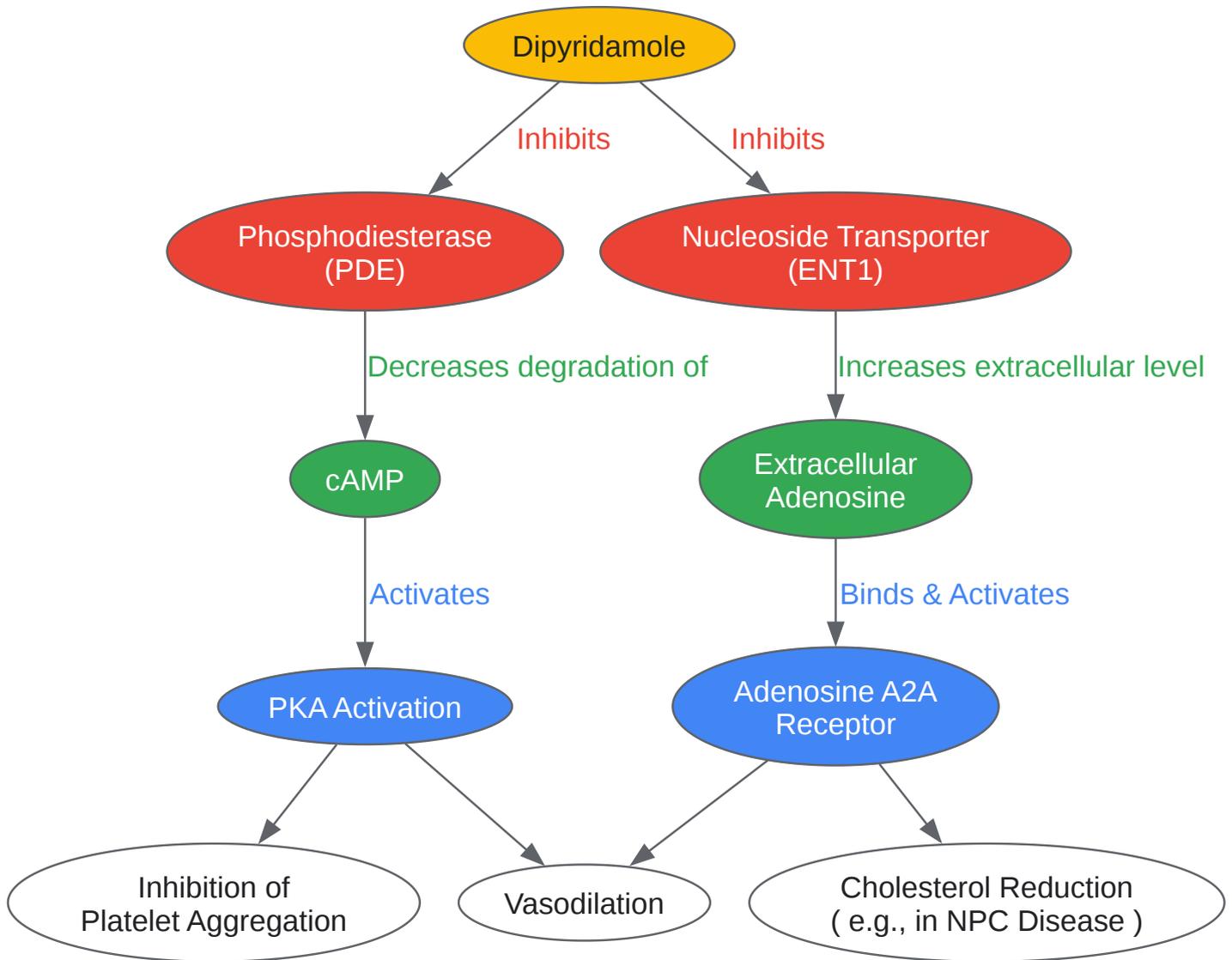
This protocol demonstrates **dipyridamole**'s repurposing potential in a rare disease model via its adenosine-mediated mechanism [4].

- **Cell Model:** Use human skin fibroblasts obtained from NPC1 patients and healthy controls.
- **Drug Treatment:** Treat NPC1 fibroblasts with 20 µM **dipyridamole** (DIP20) for 48 hours.
- **Cholesterol Accumulation Measurement (Filipin III Staining):**
 - **Stain** fixed and permeabilized cells with **Filipin III**, a fluorescent dye that binds to unesterified cholesterol.
 - Quantify the fluorescence intensity using a fluorescence microscope or plate reader. A significant reduction in Mean Fluorescence Intensity (MFI) indicates decreased cholesterol accumulation [4].
- **Mitochondrial Membrane Potential (mMP) Assay:**
 - Use JC-1 or similar potentiometric dyes to assess mMP.

- A shift in fluorescence emission (e.g., from red to green for JC-1) indicates mMP depolarization. **Dipyridamole** treatment has been shown to rescue mMP in this model [4].
- **Mechanism Validation:**
 - Use selective antagonists (e.g., an A2A receptor antagonist) to demonstrate that the beneficial effects are mediated through the adenosine A2A receptor pathway and subsequent ERK1/2 kinase signaling [4].

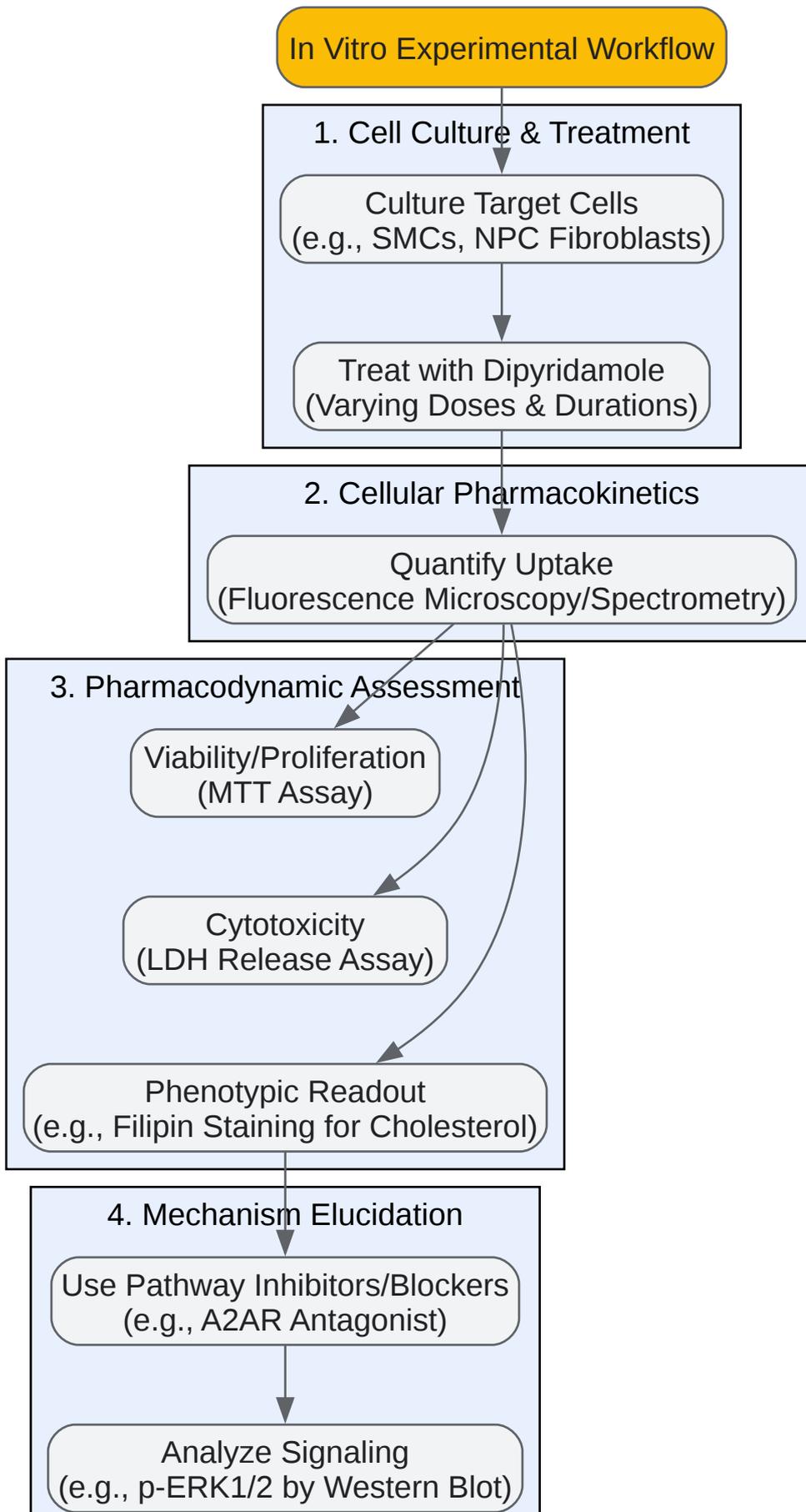
Signaling Pathways & Workflow Diagrams

The following diagrams illustrate the primary signaling pathways and an integrated experimental workflow based on the protocols described.



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*cAMP and adenosine pathways mediate **dipyridamole's** effects.*



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A workflow for *in vitro* **dipyridamole** pharmacodynamics studies.

Emerging Research & Potential for Repurposing

Recent studies highlight **dipyridamole**'s effects beyond its classic uses, suggesting potential for drug repurposing.

- **Treatment of Niemann-Pick Type C (NPC) Disease:** By inhibiting ENT1, **dipyridamole** increases extracellular adenosine, activating A2A receptors. This signaling cascade reduces intracellular cholesterol accumulation and rescues mitochondrial deficits in NPC1 patient fibroblasts, providing a proof-of-concept for its therapeutic use [4].
- **Broad-Spectrum Antiviral Activity:** **Dipyridamole** has demonstrated **interferon-inducing** capacity and direct antiviral effects against viruses including influenza, SARS-CoV-2, and Epstein-Barr virus (EBV) in experimental models. This is linked to its PDE inhibition and immunomodulatory actions [5].
- **Novel Formulations for Compliance:** Research into new formulations, such as a palatable honey-core and dark-chocolate coated form, aims to mask the bitter taste of **dipyridamole** and improve compliance, particularly in pediatric populations [6].

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